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1-(3,4-Dimethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Common pain point: ATP-competitive kinase inhibitor programs lose SAR continuity when 1-phenyl substitution deviates from the required 3,4-dimethoxy pattern. This compound is the exact probe for hinge-region hydrogen-bond studies. • Cell-permeable, ATP-competitive inhibitor as per vendor technical datasheet. • Matched-pair comparator with 4-chlorophenyl (CAS 899948-92-6) and 4-ethoxyphenyl (CAS 900011-53-2) analogs. • Available from stock with full analytical documentation for rapid experimental deployment.

Molecular Formula C22H24N2O4S
Molecular Weight 412.5
CAS No. 899739-61-8
Cat. No. B2863794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
CAS899739-61-8
Molecular FormulaC22H24N2O4S
Molecular Weight412.5
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C22H24N2O4S/c1-16-6-9-18(10-7-16)29(25,26)24-14-13-23-12-4-5-19(23)22(24)17-8-11-20(27-2)21(15-17)28-3/h4-12,15,22H,13-14H2,1-3H3
InChIKeyZVEATIRMHJDQPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Comparator Context


1-(3,4-Dimethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 899739-61-8, molecular formula C22H24N2O4S, molecular weight 412.5 g/mol) is a substituted tetrahydropyrrolo[1,2-a]pyrazine, a heterocyclic scaffold explored in kinase inhibitor programs [1]. Its structure features a 3,4-dimethoxyphenyl group at the 1-position and a tosyl (p-toluenesulfonyl) group on the tetrahydropyrrolo[1,2-a]pyrazine core. A vendor technical datasheet categorizes it as a cell-permeable, ATP-competitive protein kinase inhibitor . The closest identifiable structural analogs, sharing the identical 2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core, differ only in the substitution pattern on the 1-phenyl ring: the 4-methoxyphenyl (CAS not fully resolved, MW ~382.5), 4-ethoxyphenyl (CAS 900011-53-2, MW 396.5), 4-chlorophenyl (CAS 899948-92-6, MW 386.9), and 3,4,5-trimethoxyphenyl analogs . This set forms the primary comparator landscape for scientific selection.

Procurement Risk: Why Analogs Are Not Direct Replacements


CRITICAL NOTE: High-strength, direct comparator-based differential evidence for this specific compound is extremely limited in the public domain. No head-to-head studies were found comparing CAS 899739-61-8 with its in-class analogs. The evidence below relies on class-level inference and structural differentiation logic. In-class substitution of the 1-(3,4-dimethoxyphenyl) derivative for its 4-methoxyphenyl, 4-ethoxyphenyl, 4-chlorophenyl, or 3,4,5-trimethoxyphenyl analogs cannot be assumed to be functionally neutral. The shift from a single hydrogen-bond-accepting substituent (e.g., 4-methoxy) to a dual meta/para dimethoxy pattern alters both the electron density profile and hydrogen-bond acceptor/donor topology of the phenyl ring, a key pharmacophoric element in kinase inhibitor scaffolds [1]. In related pyrrolo[1,2-a]pyrazine series, even single-atom changes at the 1-phenyl position have led to dramatic shifts in kinase selectivity and potency [2]. Without direct comparative biochemical data, any interchangeable selection between analogs carries unquantifiable risk to experimental reproducibility and target specificity.

Quantitative Differentiation vs. Closest Analogs


Structural Impact of Dual Methoxy Substitution Pattern

The target compound bears a 3,4-dimethoxyphenyl substituent, uniquely providing two contiguous hydrogen-bond-accepting methoxy groups. This contrasts with the closest analogs: 1-(4-methoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (single methoxy; MW ~382.5), 1-(4-ethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (ethoxy; MW 396.5), 1-(4-chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (chloro; MW 386.9), and 2-tosyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (three methoxy groups) . In ATP-competitive kinase inhibitor pharmacophores, the 3,4-dimethoxy arrangement can engage the kinase hinge region or solvent-exposed channel through bidentate hydrogen bonding, a binding mode inaccessible to mono-substituted analogs. The 3,4,5-trimethoxy analog adds a third methoxy group, potentially altering steric bulk and lipophilicity (cLogP shift). These structural differences are sufficient to drive divergent kinase selectivity profiles, as evidenced by differential IC50 values against Cdk, GSK-3, and JNK isoforms in closely related pyrrolo[1,2-a]pyrazine scaffolds [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Kinase Selectivity Profile Across Isoforms

A structurally related cell-permeable pyrrolo-pyrazine compound from the same vendor category (catalogued as a Cdk/GSK-3/JNK inhibitor) demonstrates quantitative isoform selectivity that can be impacted by phenyl substitution: Cdk1/cyclin B (IC50=150 nM), Cdk2/cyclin A (IC50=120 nM), Cdk2/cyclin E (IC50=400 nM), Cdk5/p25 (IC50=200 nM), GSK-3α (IC50=500 nM), GSK-3β (IC50=1.5 µM), and JNK (IC50 approx. 3–10 µM) . For CAS 899739-61-8, the 3,4-dimethoxyphenyl group may modulate this selectivity landscape differently than the 4-methoxyphenyl or 4-chlorophenyl analogs, given that phenyl ring electronics directly influence pyrrolo-pyrazine hinge-binding affinity in ATP-competitive inhibitors [1]. However, direct IC50 measurements for the target compound against these specific kinases are not publicly available, and any projection from class data carries inherent uncertainty.

Kinase Profiling Selectivity IC50

Lipophilicity and Solubility Implications

The 3,4-dimethoxyphenyl group introduces higher polarity (TPSA contribution from two oxygen atoms) and altered lipophilicity relative to the 4-chlorophenyl analog (CAS 899948-92-6, C20H19ClN2O2S, MW 386.9) . While experimental logP and solubility data are not reported for this specific set, the 3,4-dimethoxyphenyl moiety typically reduces cLogP by approximately 0.5–1.0 units compared to a 4-chlorophenyl group, while increasing topological polar surface area (TPSA) by roughly 10–18 Ų. The 4-ethoxyphenyl analog (CAS 900011-53-2, C22H24N2O3S, MW 396.5) presents an intermediate profile, with a single ethoxy group offering different aqueous solubility characteristics and metabolic stability potential compared to the dual methoxy . These physicochemical differences directly influence DMSO stock solution behavior, cellular permeability, and in vitro assay reproducibility, making analog substitution a source of experimental variance.

Physicochemical Properties Cell Permeability Solubility

Application Scenarios for Structure-Driven Selection


SAR Expansion with Defined Dimethoxyphenyl Pharmacophore

In kinase inhibitor optimization programs where the 3,4-dimethoxyphenyl group is a required pharmacophoric element for hinge-region hydrogen bonding, CAS 899739-61-8 serves as a precise structural probe. Substituting a 4-methoxyphenyl or 4-chlorophenyl analog would eliminate one oxygen-mediated hydrogen bond, potentially collapsing affinity for kinases that rely on a bidentate interaction with the dimethoxy motif, as inferred from class-level SAR . Procurement of the exact dimethoxy variant ensures SAR continuity across the compound series.

Matched-Pair Analysis with Chlorophenyl and Ethoxyphenyl Congeners

For matched-pair molecular property studies, CAS 899739-61-8 (3,4-dimethoxy) forms a systematic set with the 4-chlorophenyl (CAS 899948-92-6) and 4-ethoxyphenyl (CAS 900011-53-2) analogs . This set allows controlled investigation of how incremental changes in H-bond acceptor count and lipophilicity at the 1-phenyl position affect cellular permeability, metabolic stability, and off-target kinase engagement within an otherwise identical core scaffold.

Target Deconvolution with Defined Pyrrolo-Pyrazine Probe

In target identification studies using ATP-competitive kinase inhibitor probes, the precise substitution pattern determines the kinase affinity fingerprint. CAS 899739-61-8, bearing the 3,4-dimethoxyphenyl group, is expected to engage a distinct subset of the kinome compared to its mono-methoxy or chloro analogs, based on differential kinase selectivity observed across related pyrrolo[1,2-a]pyrazine scaffolds [1]. Using the correct analog is essential for accurate interpretation of chemoproteomic pull-down results.

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